molecular formula C8H18O3 B15466916 2,3,4-Trimethylpentane-2,3,4-triol CAS No. 53952-13-9

2,3,4-Trimethylpentane-2,3,4-triol

Cat. No.: B15466916
CAS No.: 53952-13-9
M. Wt: 162.23 g/mol
InChI Key: ZTBHEZIOGARBOD-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpentane-2,3,4-triol is a branched-chain triol compound of significant interest in advanced chemical research and development. This structure, featuring three hydroxyl groups on a trimethylpentane backbone, suggests potential for applications in polymer chemistry, where it could act as a cross-linking agent or a building block for polyurethanes and polyester resins. The specific steric and electronic effects imparted by its unique branching pattern may offer distinct properties to resulting materials, such as modified flexibility, thermal stability, or solubility profiles. Researchers are also investigating its utility as a precursor in organic synthesis and as a component in specialized formulations. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) and handle it according to established laboratory safety protocols.

Properties

CAS No.

53952-13-9

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,4-trimethylpentane-2,3,4-triol

InChI

InChI=1S/C8H18O3/c1-6(2,9)8(5,11)7(3,4)10/h9-11H,1-5H3

InChI Key

ZTBHEZIOGARBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C(C)(C)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(C8H18)
  • Structure : A fully saturated hydrocarbon with methyl groups at positions 2, 3, and 4 (CAS 565-75-3) .
  • Properties :
    • Boiling point: ~130–135°C (estimated from hydrocarbon analogs) .
    • Solubility in water: Conflicting data exist. At 298 K, reported values range from 0.5–1.2 mg/L due to methodological variations .
  • Applications : Detected as a volatile organic compound (VOC) in bacterial cultures, suggesting roles in microbial metabolism .
(2R,3S,4S)-Pentane-2,3,4-triol (C5H12O3)
  • Structure : A triol without methyl branches but with stereochemical complexity (InChIKey: JJAIIULJXXEFLV-ZXFHETKHSA-N) .
  • Properties :
    • Molecular weight: 120.15 g/mol.
    • Hydroxyl groups: Three secondary alcohols with rotatable bonds, enhancing solubility in polar solvents.
  • Applications : Used in chiral synthesis and as a building block for biocompatible polymers .
2,3,4-Trimethyl-3-pentanol (C8H18O)
  • Structure: A monoterpenoid alcohol with methyl groups and a single hydroxyl (CAS 3054-92-0) .
  • Properties :
    • Higher boiling point than 2,3,4-trimethylpentane due to hydrogen bonding (~180–190°C).
    • Moderate solubility in water (~10–20 mg/L) .
  • Applications: Potential use in fragrances and solvents .

Functional Group Comparisons

Triols vs. Hydrocarbons
Property 2,3,4-Trimethylpentane-2,3,4-triol (Triol) 2,3,4-Trimethylpentane (Hydrocarbon)
Water Solubility High (due to -OH groups) Low (~0.5–1.2 mg/L)
Boiling Point >200°C (estimated) ~130–135°C
Reactivity Prone to esterification, oxidation Inert; undergoes combustion
Methylated vs. Non-Methylated Triols
Property This compound (2R,3S,4S)-Pentane-2,3,4-triol
Hydrophobicity Higher (methyl groups) Lower
Stereochemical Complexity Less High (chiral centers)
Synthetic Utility Tailored for lipid-soluble applications Used in polar solvents

Key Research Findings

  • Solubility Discrepancies : For 2,3,4-trimethylpentane, Polak and Lu (ref 1) reported higher solubility in water than Price (ref 2), highlighting challenges in measuring hydrophobic compounds .
  • Biodegradation : Methylated alkanes like 2,3,4-trimethylpentane degrade slower than triols due to reduced microbial accessibility .
  • Synthetic Routes : Fluorination and phase-transfer catalysis improve yields in synthesizing methylated compounds, as seen in related triol derivatives .

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